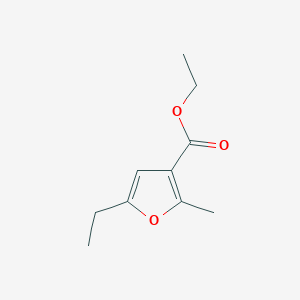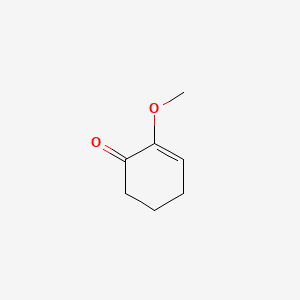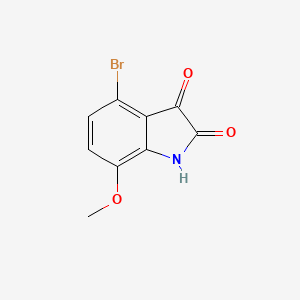
2-Chloro-1-dodecene
Overview
Description
2-Chloro-1-dodecene is an organic compound with the molecular formula C12H23Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the second carbon of a dodecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-dodecene can be synthesized through the chlorination of 1-dodecene. The reaction typically involves the addition of chlorine gas to 1-dodecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1-dodecene.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides, leading to the formation of dihalogenated products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition Reactions: Hydrogen bromide or hydrogen chloride in the presence of a solvent like dichloromethane.
Oxidation Reactions: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
2-Hydroxy-1-dodecene: from nucleophilic substitution.
1,2-Dichlorododecane: from addition reactions.
Dodecanoic acid: from oxidation reactions.
Scientific Research Applications
2-Chloro-1-dodecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound can be used in studies involving the modification of biological molecules through chlorination.
Medicine: Research into its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-1-dodecene involves its reactivity due to the presence of both the chlorine atom and the double bond. The chlorine atom makes the compound susceptible to nucleophilic attack, while the double bond allows for addition reactions. These properties enable it to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry.
Comparison with Similar Compounds
1-Dodecene: An alkene with a similar carbon chain length but without the chlorine atom.
2-Bromo-1-dodecene: A brominated analogue with similar reactivity but different halogen properties.
2-Chloro-1-decene: A shorter chain chlorinated alkene with similar chemical behavior.
Uniqueness: 2-Chloro-1-dodecene is unique due to its specific chlorination at the second carbon, which imparts distinct reactivity compared to its non-chlorinated or differently halogenated counterparts. This specific structure allows for targeted chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-chlorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYODEUBDTWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535728 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93342-75-7 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


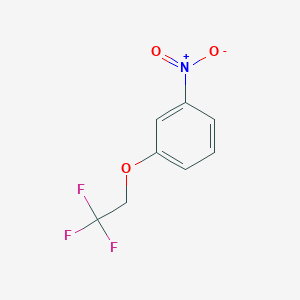
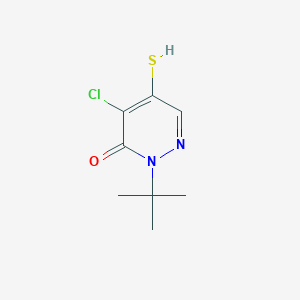
![3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea](/img/structure/B1610560.png)
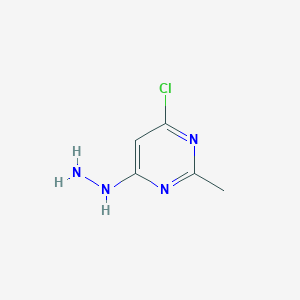
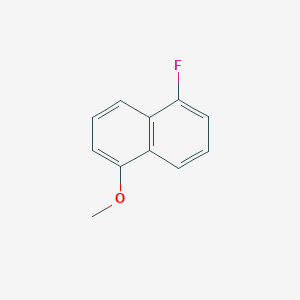
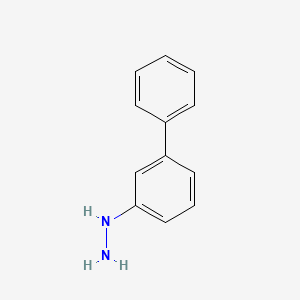
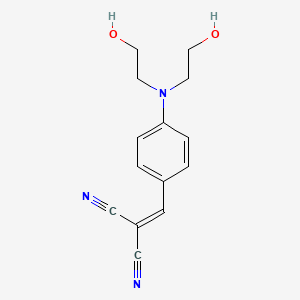
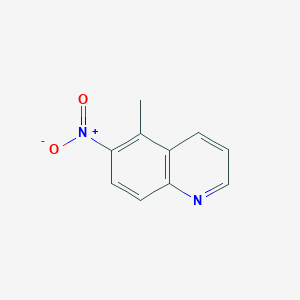
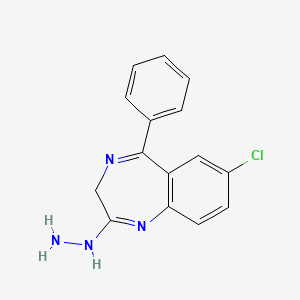

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)
